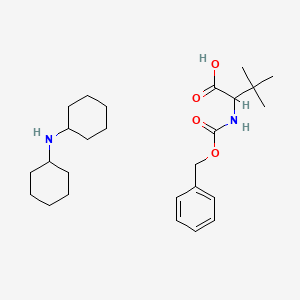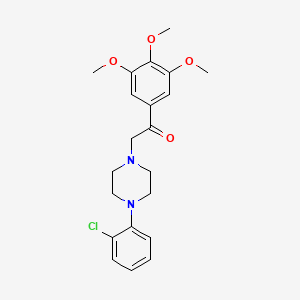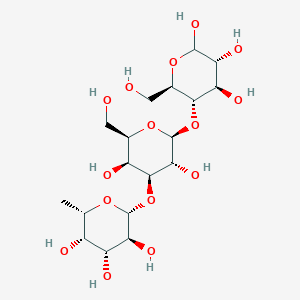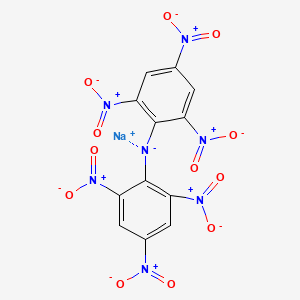![molecular formula C21H22N2O2 B13824987 N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide CAS No. 332174-60-4](/img/structure/B13824987.png)
N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide is a complex organic compound with a molecular formula of C21H22N2O2 and a molecular weight of 334.42 g/mol This compound is known for its unique structural features, which include a dimethylaminophenyl group and a hydroxynaphthalenyl group connected through a methyl-acetamide linkage
Métodos De Preparación
The synthesis of N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group.
Coupling with Hydroxynaphthalenyl Group: The intermediate is then coupled with a hydroxynaphthalenyl derivative under specific conditions to form the desired product.
Acetylation: The final step involves acetylation to introduce the acetamide group, completing the synthesis of this compound.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved often include signal transduction mechanisms and metabolic processes, where the compound acts as an inhibitor or activator .
Comparación Con Compuestos Similares
N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide can be compared with similar compounds such as:
N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-benzamide: This compound has a benzamide group instead of an acetamide group, leading to different chemical properties and applications.
N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-propionamide: The propionamide derivative has a longer alkyl chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
332174-60-4 |
|---|---|
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]-(2-hydroxynaphthalen-1-yl)methyl]acetamide |
InChI |
InChI=1S/C21H22N2O2/c1-14(24)22-21(16-8-11-17(12-9-16)23(2)3)20-18-7-5-4-6-15(18)10-13-19(20)25/h4-13,21,25H,1-3H3,(H,22,24) |
Clave InChI |
YSHSLFQVPOQIHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)


![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)



![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)




